molecular formula C11H18N2 B574367 (4-Dimethylaminomethyl-benzyl)-methyl-amine CAS No. 179873-24-6

(4-Dimethylaminomethyl-benzyl)-methyl-amine

Cat. No.: B574367
CAS No.: 179873-24-6
M. Wt: 178.279
InChI Key: TYMWHXVEBSVNAA-UHFFFAOYSA-N
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Description

(4-Dimethylaminomethyl-benzyl)-methyl-amine is an organic compound characterized by the presence of a benzyl group substituted with a dimethylaminomethyl group and a methylamine group

Scientific Research Applications

Chemistry

In chemistry, (4-Dimethylaminomethyl-benzyl)-methyl-amine is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology

In biological research, this compound is used as a precursor for the synthesis of biologically active molecules. It can be incorporated into various drug candidates to study their pharmacological properties and potential therapeutic applications.

Medicine

In medicine, this compound derivatives are investigated for their potential use as pharmaceuticals. These derivatives may exhibit various biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. It is also employed in the development of new materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Dimethylaminomethyl-benzyl)-methyl-amine typically involves the reaction of 4-(bromomethyl)benzyl chloride with dimethylamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Dimethylaminomethyl-benzyl)-methyl-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Various amine derivatives.

    Substitution: Substituted benzyl derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of (4-Dimethylaminomethyl-benzyl)-methyl-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • (4-Dimethylaminomethyl-phenyl)-methyl-amine
  • (4-Dimethylaminomethyl-benzyl)-ethyl-amine
  • (4-Dimethylaminomethyl-benzyl)-propyl-amine

Uniqueness

(4-Dimethylaminomethyl-benzyl)-methyl-amine is unique due to its specific substitution pattern on the benzyl group. This structural feature imparts distinct chemical and biological properties to the compound, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities.

Properties

IUPAC Name

1-[4-[(dimethylamino)methyl]phenyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-12-8-10-4-6-11(7-5-10)9-13(2)3/h4-7,12H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYMWHXVEBSVNAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179873-24-6
Record name dimethyl({4-[(methylamino)methyl]phenyl}methyl)amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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